molecular formula C12H9BrN2S B5829467 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole

6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole

Cat. No.: B5829467
M. Wt: 293.18 g/mol
InChI Key: GLIQQEXONQEPMV-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 3-bromophenyl group at position 6 and a methyl group at position 2. Synthetic routes for analogous compounds often involve condensation reactions of α-bromo acetophenones with thiazole amines or hydrazide intermediates, as seen in studies of related bromophenyl-substituted derivatives .

Properties

IUPAC Name

6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2S/c1-8-6-15-7-11(14-12(15)16-8)9-3-2-4-10(13)5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIQQEXONQEPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazoles with α-halocarbonyl compounds. For instance, the reaction of 2-aminothiazole with 3-bromobenzaldehyde under acidic conditions can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole can be contextualized against structurally related compounds. Below is a comparative analysis based on substituent variations, biological activities, and synthesis strategies.

Substituent Position and Electronic Effects

Compound Name Substituents Key Activity/Property Reference ID
6-(4-Bromophenyl)imidazo[2,1-b]thiazole 4-Bromophenyl at C6 Safety profile (GHS-compliant)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole 4-Methylsulfonylphenyl at C6 Potent COX-2 inhibition (IC₅₀: 0.12 µM)
6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole 4-Methylphenyl at C6; dihydro core Reduced aromaticity; uncharacterized bioactivity
  • Positional Isomerism : The 3-bromophenyl substituent in the target compound contrasts with the 4-bromophenyl analog (CAS 7120-13-0) . Meta-substitution may reduce steric hindrance in receptor binding compared to para-substituted derivatives.
  • Electron-Withdrawing Groups : The 4-methylsulfonyl group in COX-2 inhibitors enhances selectivity via hydrogen bonding, whereas bromine’s inductive effect may prioritize hydrophobic interactions .

Core Structure Modifications

Compound Name Structural Variation Biological Activity Reference ID
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole Bromine at C5; methyl at C6 Undisclosed (potential antitumor)
γ-Butyrolactone-hybrid imidazo[2,1-b][1,3]thiazoles Fused γ-butyrolactone ring Enhanced solubility; exploratory bioactivity
2-Phenyl-N-pyridin-4-ylbutanamide derivatives Imidazo[2,1-b]thiazole-sulfonamide hybrids Antitrypanosomal activity
  • Bromine Placement: Bromine at C5 (vs.
  • Hybrid Systems : γ-Butyrolactone fusion introduces rigidity and polar functionality, contrasting with the bromophenyl group’s lipophilicity .

Biological Activity

6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features both imidazole and thiazole rings fused together with a bromophenyl group. Its molecular formula is C12H9BrN2SC_{12}H_{9}BrN_{2}S, and it has a molecular weight of approximately 293.18 g/mol.

Anticancer Activity : The compound exhibits significant anticancer properties by inhibiting DNA synthesis and inducing apoptosis in various cancer cell lines. It has been shown to target multiple pathways involved in cancer proliferation.

Antimicrobial Activity : this compound disrupts bacterial cell membranes, leading to cell lysis. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

  • Anticancer Efficacy : In a study involving human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), the compound demonstrated IC50 values ranging from 1.12 µM to 5.00 µM, indicating potent cytotoxic effects .
  • Antimicrobial Activity : The minimum inhibitory concentration (MIC) for various bacterial strains was determined using the microbroth dilution technique. The results showed promising antibacterial activity with MIC values as low as 6.25 µg/cm³ against Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines was observed in LPS-stimulated macrophages, suggesting its potential use in inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism / Cell LineIC50 / MIC ValueReference
AnticancerMDA-MB-231 (Breast Cancer)1.12 µM
AnticancerHeLa (Cervical Cancer)5.00 µM
AntimicrobialMycobacterium tuberculosis6.25 µg/cm³
Anti-inflammatoryLPS-stimulated macrophagesSignificant inhibition

Case Studies

  • Case Study on Anticancer Properties :
    A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
  • Case Study on Antimicrobial Effects :
    Another investigation focused on the antimicrobial efficacy against resistant bacterial strains. The compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics.

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